Structural Elucidation and Physicochemical Profiling of 5-(2,4-Dichlorophenyl)-2-furohydrazide
Structural Elucidation and Physicochemical Profiling of 5-(2,4-Dichlorophenyl)-2-furohydrazide
Executive Summary
5-(2,4-Dichlorophenyl)-2-furohydrazide is a critical intermediate scaffold in medicinal chemistry, particularly in the synthesis of antimicrobial and anti-inflammatory hydrazones. Its structure combines a lipophilic 2,4-dichlorophenyl moiety with a polar furohydrazide linker, creating a distinct "push-pull" electronic system that challenges standard purification and analysis.
This guide provides a definitive technical framework for the structural validation and purity profiling of this compound. Unlike generic protocols, this document focuses on the specific spectroscopic signatures arising from the electronic coupling between the halogenated aromatic ring and the furan core.
Synthesis & Critical Impurities
To understand the analysis, one must understand the genesis of the sample. The compound is typically synthesized via the hydrazinolysis of ethyl 5-(2,4-dichlorophenyl)-2-furoate.
Reaction Pathway:
-
Meerwein Arylation: 2-Furoic acid + 2,4-Dichloroaniline (diazo)
5-(2,4-Dichlorophenyl)-2-furoic acid. -
Esterification: Acid + EtOH/H⁺
Ethyl ester. -
Hydrazinolysis: Ester +
Target Hydrazide .
Critical Impurities to Monitor:
-
Hydrolysis Byproduct: 5-(2,4-Dichlorophenyl)-2-furoic acid (arises from moisture exposure).
-
Unreacted Ester: Ethyl 5-(2,4-dichlorophenyl)-2-furoate (lipophilic impurity).
-
Symmetrical Hydrazine: Bis-furoyl hydrazine (dimer formation during synthesis).
Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as the primary "fingerprint" for the hydrazide functionality. The electron-withdrawing nature of the dichlorophenyl group shifts the furan ring vibrations compared to unsubstituted analogs.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| N-H Stretching | 3150 – 3350 | Doublet or broad band (Primary amine |
| C=O Stretching | 1645 – 1665 | Amide I band. Lower frequency than esters due to resonance. |
| C=N / C=C | 1580 – 1610 | Aromatic ring breathing and furan skeletal vibrations. |
| N-N Stretching | ~1050 | Characteristic of hydrazides (often weak). |
| C-Cl Stretching | 700 – 800 | Strong bands indicating the halogenated phenyl ring. |
Nuclear Magnetic Resonance (NMR)
Solubility for NMR is best achieved in DMSO-d₆ . Chloroform-d (
¹H NMR Assignment Strategy
The spectrum is defined by three distinct zones: the hydrazide exchangeable protons, the furan AB system, and the trisubstituted benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)
| Proton ID | Shift ( | Multiplicity | Assignment Logic | |
| NH (Amide) | 9.80 – 10.10 | Singlet (br) | - | Downfield due to carbonyl anisotropy; |
| Ar-H (C6') | 7.90 – 8.00 | Doublet | 8.5 | Ortho to furan; deshielded by the heterocycle. |
| Ar-H (C3') | 7.75 – 7.80 | Doublet | 2.1 | Meta coupling; between two Cl atoms (shielded relative to C6'). |
| Ar-H (C5') | 7.50 – 7.60 | Double Doublet | 8.5, 2.1 | Ortho to Cl, meta to furan linkage. |
| Furan-H3 | 7.20 – 7.30 | Doublet | 3.5 | Beta to carbonyl. |
| Furan-H4 | 7.05 – 7.15 | Doublet | 3.5 | Beta to aryl ring. |
| NH₂ (Amine) | 4.50 – 4.60 | Broad Singlet | - | Variable position based on concentration/water; |
Technical Note: The coupling constant (
) of the furan protons (~3.5 Hz) is diagnostic. If, it indicates a 2,5-substitution pattern failure or ring opening.
Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode: Positive ESI (
). -
Molecular Formula:
-
Exact Mass: 270.00 (based on
). -
Isotopic Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 intensity ratio for
, , and peaks (at m/z 271, 273, 275).
Fragmentation Pathway (MS/MS):
-
Precursor:
-
Loss of Hydrazine (
): Acylium ion ( ). -
Loss of CO:
Furan-Aryl cation ( ).
Chromatographic Purity Method (HPLC)
This protocol ensures separation of the hydrazide from its ethyl ester precursor and the free acid hydrolysis product.
System Suitability:
-
Column: C18 (End-capped),
, (e.g., Agilent Zorbax Eclipse or Phenomenex Luna). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (maximizes furan/aryl absorption).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 15.0 | 10 | 90 | Gradient Elution |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
Retention Logic:
-
Hydrazide (Target): Elutes mid-gradient (polar head, lipophilic tail).
-
Acid Impurity: Elutes earlier (more polar).
-
Ester Impurity: Elutes late (highly lipophilic).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of synthesis-to-analysis and the structural connectivity required for NMR assignment.
Synthesis & Analysis Logic Flow
Caption: Figure 1.[2][3] Integrated synthesis and analytical validation workflow for the target hydrazide.
Structural Connectivity & NMR Targets
Caption: Figure 2. Structural segmentation mapping molecular fragments to specific NMR spectral regions.
Physicochemical Properties & Stability
-
Solubility:
-
High: DMSO, DMF, DMAc.
-
Moderate: Hot Ethanol, Methanol.
-
Low/Insoluble: Water, Hexane, Diethyl Ether.
-
-
Stability:
-
The hydrazide group is susceptible to oxidation. Store under inert gas (Nitrogen/Argon) at 2-8°C.
-
Avoid prolonged exposure to acetone or aldehydes during storage to prevent inadvertent hydrazone formation.
-
References
-
PubChem. (2025).[4][5] 5-(2,4-Dichlorophenyl)furan-2-carboxylic acid (Precursor Data). National Library of Medicine. [Link]
- Orlewska, C., et al. (2001). "Synthesis and antimicrobial activity of new 5-substituted 2-furohydrazides." Il Farmaco. (Contextual grounding for furohydrazide spectral shifts).
-
NIST Chemistry WebBook. (2025). Hydrazine, (2,5-dichlorophenyl)- Spectra. (Reference for dichlorophenyl ring vibrations). [Link]
Sources
- 1. Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method [yyhx.ciac.jl.cn]
- 2. 5-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide | C19H15Cl2NO2 | CID 1363299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(4-Chlorophenyl)furan-2-carbohydrazide | C11H9ClN2O2 | CID 705834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(2,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 776817 - PubChem [pubchem.ncbi.nlm.nih.gov]

